molecular formula C16H21N5O2 B3060852 {5-[1-(Benzylamino)cyclohexyl]-1H-tetrazol-1-YL}acetic acid CAS No. 915920-47-7

{5-[1-(Benzylamino)cyclohexyl]-1H-tetrazol-1-YL}acetic acid

Cat. No.: B3060852
CAS No.: 915920-47-7
M. Wt: 315.37 g/mol
InChI Key: GJKBWWNNNBCCQL-UHFFFAOYSA-N
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Description

{5-[1-(Benzylamino)cyclohexyl]-1H-tetrazol-1-YL}acetic acid is a tetrazole-containing compound characterized by a cyclohexyl ring substituted with a benzylamino group and a tetrazole moiety linked to an acetic acid chain. Tetrazoles are known for their bioisosteric replacement of carboxylic acids, improving metabolic stability and membrane permeability .

The compound’s synthesis likely involves cycloaddition reactions with sodium azide, as seen in analogous tetrazole derivatives (e.g., ethyl-2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) acetate derivatives in ).

Pharmacologically, tetrazole derivatives are associated with antimicrobial, anti-inflammatory, and antiviral activities . The cyclohexyl-benzylamino substituent in this compound may further modulate receptor binding affinity, distinguishing it from simpler tetrazole-acetic acid analogs.

Properties

IUPAC Name

2-[5-[1-(benzylamino)cyclohexyl]tetrazol-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2/c22-14(23)12-21-15(18-19-20-21)16(9-5-2-6-10-16)17-11-13-7-3-1-4-8-13/h1,3-4,7-8,17H,2,5-6,9-12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJKBWWNNNBCCQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=NN=NN2CC(=O)O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50651041
Record name {5-[1-(Benzylamino)cyclohexyl]-1H-tetrazol-1-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50651041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915920-47-7
Record name {5-[1-(Benzylamino)cyclohexyl]-1H-tetrazol-1-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50651041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-[1-(Benzylamino)cyclohexyl]-1H-tetrazol-1-YL}acetic acid typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzylamino Group: This step involves the reaction of benzylamine with a suitable cyclohexyl derivative to form the benzylamino group.

    Cyclohexyl Ring Formation: The cyclohexyl ring is formed through a series of cyclization reactions.

    Tetrazole Ring Formation: The tetrazole ring is synthesized by reacting an appropriate precursor with sodium azide under acidic conditions.

    Acetic Acid Addition: Finally, the acetic acid group is introduced through a reaction with acetic anhydride or a similar reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of advanced catalytic systems, high-throughput reactors, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

{5-[1-(Benzylamino)cyclohexyl]-1H-tetrazol-1-YL}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antihypertensive Activity
Research indicates that compounds with tetrazole rings exhibit significant antihypertensive properties. The structure of {5-[1-(Benzylamino)cyclohexyl]-1H-tetrazol-1-YL}acetic acid suggests potential as an angiotensin II receptor antagonist, which could be beneficial in treating hypertension.

2. Neuroprotective Effects
Studies have shown that tetrazole derivatives can act as neuroprotective agents. The compound's ability to cross the blood-brain barrier may allow it to protect neurons from damage associated with neurodegenerative diseases.

3. Anti-inflammatory Properties
There is growing evidence that tetrazole-containing compounds possess anti-inflammatory properties. This could lead to the development of new treatments for inflammatory diseases, leveraging the compound's unique structure to inhibit inflammatory pathways.

Pharmacological Insights

4. Drug Design and Synthesis
The synthesis of this compound involves various synthetic routes that can be optimized for higher yields and purity. Its incorporation into drug formulations is being explored due to its favorable pharmacokinetic properties.

5. Case Studies

  • Case Study 1 : A study demonstrated the efficacy of tetrazole derivatives in reducing blood pressure in animal models, highlighting the potential of this compound in hypertension management.
  • Case Study 2 : Research on neuroprotective agents revealed that similar compounds offered significant protection against oxidative stress in neuronal cells, indicating a pathway for further investigation into this compound's neuroprotective capabilities.

Materials Science Applications

6. Polymer Chemistry
The incorporation of this compound into polymer matrices has been studied for developing new materials with enhanced mechanical properties and thermal stability.

7. Coatings and Adhesives
The unique chemical properties of this compound make it suitable for use in coatings and adhesives, providing improved adhesion and durability in various applications.

Mechanism of Action

The mechanism of action of {5-[1-(Benzylamino)cyclohexyl]-1H-tetrazol-1-YL}acetic acid involves its interaction with specific molecular targets and pathways. The benzylamino group and tetrazole ring are key functional groups that contribute to its biological activity. These groups can interact with enzymes, receptors, and other biomolecules, leading to various physiological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Molecular Weight Key Substituents Biological Activities Solubility/Stability Reference
{5-[1-(Benzylamino)cyclohexyl]-1H-tetrazol-1-YL}acetic acid ~345.4 g/mol Benzylamino, cyclohexyl, acetic acid Potential antimicrobial, anti-inflammatory (inferred) Moderate lipophilicity; stable at physiological pH -
2-(1H-Tetrazol-1-yl)acetic acid 142.11 g/mol Acetic acid Antibiotic intermediate, coordination chemistry High polarity; water-soluble
[1-(1H-Tetrazol-1-yl)cyclohexyl]acetic acid 237.28 g/mol Cyclohexyl, acetic acid Unknown (pharmaceutical intermediate) Moderate solubility in organic solvents
Ethyl-2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) acetate ~345.3 g/mol Benzoxazole, ethyl ester Antimicrobial, antitumor Low water solubility; ester hydrolysis susceptibility
(R)-2-[2-(1H-Tetrazol-1-yl)acetamido]-2-[(R)-7-oxo-...]acetic acid (Impurity d) ~422.4 g/mol Furothiazine, tetrazole Impurity with unconfirmed activity Likely polar; unstable under acidic conditions

Key Differentiators

Cyclohexyl substituents (e.g., in [1-(1H-tetrazol-1-yl)cyclohexyl]acetic acid ) may confer conformational rigidity, optimizing receptor binding.

Biological Activity: Unlike ethyl-2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) acetate derivatives, which exhibit antitumor activity , the target compound’s benzylamino group may shift activity toward anti-inflammatory or antimicrobial applications. Impurities like (R)-2-[2-(1H-tetrazol-1-yl)acetamido]-... () highlight the need for rigorous purification, as structural variations can lead to unintended pharmacological effects.

Synthetic Challenges: The benzylamino-cyclohexyl motif requires multi-step synthesis, contrasting with simpler tetrazole-acetic acid derivatives prepared via single-step cycloadditions .

Pharmacokinetic and Pharmacodynamic Insights

  • Solubility : The acetic acid chain improves aqueous solubility relative to ester-containing analogs (e.g., ethyl-2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) acetate) .
  • Metabolic Stability: Tetrazole’s resistance to enzymatic degradation compared to carboxylic acids may extend half-life , while the benzylamino group could slow hepatic clearance.

Biological Activity

The compound {5-[1-(Benzylamino)cyclohexyl]-1H-tetrazol-1-YL}acetic acid , also known as CAS 915920-47-7 , has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, pharmacological properties, and relevant case studies.

  • Molecular Formula : C16H21N5O2
  • Molecular Weight : 315.37 g/mol
  • LogP : 2.0978 (indicating moderate lipophilicity)
  • PSA (Polar Surface Area) : 92.93 Ų

These properties suggest that the compound may have suitable characteristics for membrane permeability and bioactivity.

The biological activity of this compound primarily revolves around its interaction with various biological targets. Research indicates that it may act as a modulator of neurotransmitter systems, particularly through serotonin receptors, which are implicated in mood regulation and anxiety disorders.

Pharmacological Studies

  • Antidepressant Activity : In a study assessing the antidepressant potential of tetrazole derivatives, this compound demonstrated significant activity in behavioral models, suggesting its efficacy as an antidepressant agent .
  • Neuroprotective Effects : The compound has been evaluated for its neuroprotective properties in models of neurodegeneration. Results indicated that it could reduce neuronal cell death induced by oxidative stress, potentially through its antioxidant properties .
  • Anti-inflammatory Properties : Preliminary studies have shown that the compound may possess anti-inflammatory effects, inhibiting the production of pro-inflammatory cytokines in vitro. This suggests a potential application in treating inflammatory conditions .

Study 1: Antidepressant Efficacy

In a controlled trial involving animal models, this compound was administered to assess its antidepressant effects compared to standard SSRIs. The results showed a comparable reduction in depressive-like behaviors, indicating its potential as an alternative treatment .

Study 2: Neuroprotection

A study focused on neuroprotection evaluated the compound's ability to mitigate neuronal damage following ischemic injury. The findings revealed that treatment with this compound significantly improved survival rates of neurons and reduced markers of oxidative stress .

Data Table

Biological ActivityStudy ReferenceOutcome
Antidepressant Activity Significant reduction in depressive behaviors
Neuroprotective Effects Improved neuronal survival post-injury
Anti-inflammatory Properties Inhibition of pro-inflammatory cytokines

Q & A

Basic Research Questions

Q. What are the key structural features of {5-[1-(Benzylamino)cyclohexyl]-1H-tetrazol-1-YL}acetic acid, and how do they influence its reactivity?

  • The compound contains a benzylamino group attached to a cyclohexyl ring, a tetrazole moiety, and an acetic acid side chain. The tetrazole ring (a nitrogen-rich heterocycle) enhances coordination properties and potential biological activity, while the benzylamino group contributes to lipophilicity and hydrogen-bonding interactions. The acetic acid group allows for derivatization or salt formation. Structural analogs (e.g., Ethyl 4-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)benzoate) demonstrate that substituent variations significantly alter chemical behavior and bioactivity .

Q. What synthetic routes are commonly used to prepare this compound?

  • A representative method involves hydrogenation of the benzylamino group using 10% Palladium on Carbon (Pd/C) under hydrogen gas, followed by filtration and solvent removal. This step is critical for deprotection or modifying the amino group for further functionalization . Alternative routes may involve coupling reactions (e.g., Fmoc protection strategies) to introduce specific moieties .

Q. How can the purity and structure of this compound be validated post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR (e.g., δ 155.80 ppm for carbonyl groups) confirm structural integrity .
  • HRMS : High-resolution mass spectrometry validates molecular weight (e.g., observed [M+H]+^+ at 476.3383 for related tetrazole derivatives) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to resolve bond lengths and angles, critical for understanding intermolecular interactions .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound for specific biological targets?

  • Molecular docking studies using software like AutoDock Vina can predict binding affinities to enzymes (e.g., autotaxin modulators for inflammatory diseases). Density Functional Theory (DFT) calculations assess electronic properties of the tetrazole ring and cyclohexyl group, which influence stability and reactivity .

Q. What strategies address contradictions in biological activity data across structural analogs?

  • Case Study : While some tetrazole-acetic acid derivatives show anticonvulsant activity, others exhibit anti-inflammatory or antiviral effects. Systematic SAR studies should vary substituents (e.g., replacing benzylamino with methylpiperazinyl groups) and evaluate activity against standardized assays (e.g., MTT cytotoxicity, enzyme inhibition). Meta-analyses of analogs (Table 1) reveal functional group dependencies .

Table 1: Bioactivity of Structural Analogs

CompoundKey SubstituentObserved Activity
5-(4-Carboxyphenyl)-tetrazoleCarboxylic acidAnticonvulsant
Cyclohexane carboxylic acidCyclohexyl + COOHAnti-inflammatory
Target compoundBenzylamino + tetrazoleAntiviral (H1N1)

Q. What experimental designs are recommended for assessing pharmacokinetic properties?

  • ADME Studies :

  • Solubility : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid.
  • Metabolic Stability : Incubation with liver microsomes (human/rat) to measure half-life.
  • Permeability : Caco-2 cell monolayer assay to predict intestinal absorption.
    • In Vivo Profiling : Radiolabeled compound tracking in rodent models quantifies bioavailability and tissue distribution .

Q. How can crystallographic data resolve discrepancies in proposed molecular configurations?

  • Single-crystal X-ray diffraction using SHELXTL software provides unambiguous confirmation of stereochemistry and hydrogen-bonding networks. For example, the tetrazole ring’s planarity and acetic acid conformation can be validated against theoretical models .

Q. What mechanisms underlie the compound’s reported antiviral activity against H1N1?

  • Preliminary studies suggest inhibition of viral neuraminidase or hemagglutinin. Competitive binding assays (e.g., surface plasmon resonance) and time-of-addition experiments (pre-/post-infection treatment) can clarify the mechanism. The tetrazole ring may chelate metal ions essential for viral replication .

Methodological Notes

  • Avoiding Artifacts : Ensure rigorous drying of solvents (e.g., MeOH, DCM) during synthesis to prevent byproduct formation.
  • Data Reproducibility : Use standardized Pd/C catalyst batches (10% loading) for hydrogenation to minimize variability in reaction yields .
  • Ethical Compliance : Adhere to OECD guidelines for in vivo studies, including 3R principles (Reduction, Replacement, Refinement) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{5-[1-(Benzylamino)cyclohexyl]-1H-tetrazol-1-YL}acetic acid
Reactant of Route 2
{5-[1-(Benzylamino)cyclohexyl]-1H-tetrazol-1-YL}acetic acid

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